8-Dehydrocholesterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Marker for Smith-Lemli-Opitz Syndrome (SLOS):

Elevated levels of 8-DHC in the blood plasma are a defining characteristic of SLOS, a genetic disorder affecting cholesterol synthesis []. This makes 8-DHC a crucial biomarker for diagnosing the condition. Researchers use 8-DHC levels to confirm the diagnosis, monitor disease progression, and potentially guide treatment decisions [, ].

Studying Cholesterol Homeostasis:

8-DHC serves as an intermediate molecule in the cholesterol biosynthesis pathway. By studying its metabolism and interactions with other enzymes and molecules involved in this pathway, researchers can gain valuable insights into cholesterol regulation and potential therapeutic targets for various diseases associated with cholesterol imbalance [, ].

Research Tool in Cell and Membrane Studies:

Due to its structural similarity to cholesterol, 8-DHC can be used as a substitute or probe in various cell and membrane studies. Researchers can utilize its fluorescently labeled version to track specific cellular processes, investigate membrane fluidity, and understand the role of cholesterol in various cellular functions [, ].

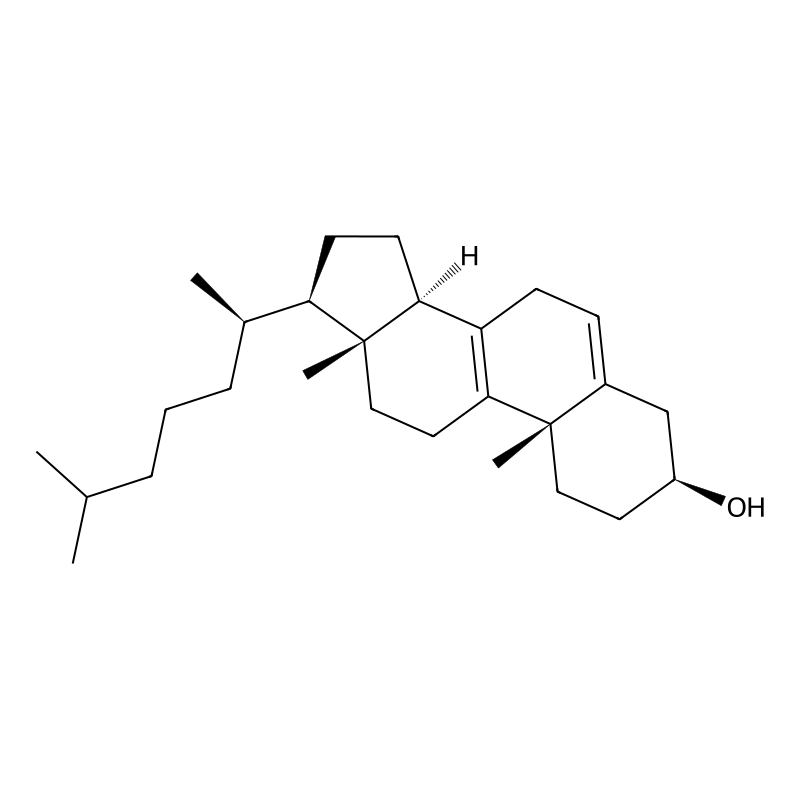

8-Dehydrocholesterol is a sterol compound with the molecular formula C27H44O. It is a derivative of cholesterol characterized by a double bond between the 8th and 9th carbon atoms in its steroid structure. This compound plays a significant role in human biology, particularly in cholesterol metabolism and is recognized as a biomarker for certain genetic disorders, notably Smith-Lemli-Opitz syndrome. Elevated levels of 8-dehydrocholesterol are often indicative of deficiencies in cholesterol synthesis due to mutations in the gene responsible for the enzyme 3β-hydroxysterol Δ7-reductase, which leads to an accumulation of this sterol in various biological fluids, including plasma and amniotic fluid .

As mentioned earlier, 8-DHC itself doesn't have a well-defined mechanism of action. However, understanding its role as a cholesterol precursor sheds light on its significance. Cholesterol plays a crucial role in maintaining cell membrane structure and fluidity. It also serves as a precursor for various other essential molecules like bile acids and steroid hormones []. In SLOS, due to the deficiency in cholesterol production, various cellular processes can be disrupted, leading to the characteristic malformations and developmental delays observed in the syndrome.

The biological activity of 8-dehydrocholesterol is closely linked to its role in cholesterol metabolism. It serves as a precursor to vitamin D upon exposure to ultraviolet light, facilitating the conversion of cholesterol derivatives into biologically active forms. Additionally, its accumulation is linked to developmental disorders such as Smith-Lemli-Opitz syndrome, where it correlates with malformations and neurodevelopmental issues . Research has also indicated potential roles in cellular signaling and inflammation, highlighting its importance beyond mere structural functions .

8-Dehydrocholesterol can be synthesized through various methods:

- Chemical Synthesis: This involves multi-step organic reactions starting from simpler sterols or cholesterol derivatives. The synthesis often includes dehydrogenation steps to introduce the double bond characteristic of 8-dehydrocholesterol.

- Biological Synthesis: In vivo synthesis occurs via enzymatic reactions involving sterol biosynthesis pathways. The specific enzyme responsible for the conversion from 7-dehydrocholesterol to 8-dehydrocholesterol is critical in this process.

- Extraction: It can also be isolated from biological sources where it accumulates, such as human plasma or tissues affected by metabolic disorders .

8-Dehydrocholesterol has several applications:

- Biomarker: It is used as a diagnostic marker for Smith-Lemli-Opitz syndrome and other metabolic disorders.

- Research: It serves as a substrate in studies investigating cholesterol metabolism and related enzymatic functions.

- Pharmaceutical Development: Understanding its role may lead to new therapeutic strategies targeting cholesterol-related diseases or conditions influenced by sterol metabolism .

Studies have shown that 8-dehydrocholesterol interacts with various biological molecules, influencing cellular processes:

- Cell Signaling: It modulates signaling pathways involved in inflammation and cell growth.

- Protein Interactions: Research indicates that it may interact with specific proteins involved in lipid metabolism and cellular signaling pathways.

- Drug Interactions: Its presence can affect the pharmacokinetics and dynamics of certain drugs, particularly those targeting lipid profiles or metabolic pathways .

8-Dehydrocholesterol shares structural similarities with several other sterols. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cholesterol | Contains a hydroxyl group at C3; no double bond at C8 | Precursor for steroid hormones; essential for cell membranes |

| 7-Dehydrocholesterol | Double bond between C7 and C8; hydroxyl at C3 | Precursor for vitamin D synthesis |

| Desmosterol | Double bonds at C22 and C24; hydroxyl at C3 | Intermediate in cholesterol biosynthesis |

| Sitosterol | Plant sterol; similar structure but different side chain | Important dietary component; lower absorption than cholesterol |

Uniqueness of 8-Dehydrocholesterol:

The biosynthesis of cholesterol is a complex, multistep process fundamental to cellular function and organismal development. 8-Dehydrocholesterol occupies a pivotal position as an intermediate, and its accumulation or depletion has significant biochemical and physiological ramifications.

Overview of the Cholesterol Biosynthetic Pathway

Cholesterol biosynthesis proceeds via the mevalonate pathway, culminating in the conversion of lanosterol through a series of demethylation, reduction, and isomerization reactions. Within this sequence, 8-dehydrocholesterol is generated through the isomerization of 7-dehydrocholesterol, a reaction catalyzed by 3β-hydroxysteroid-Δ8,Δ7-isomerase, also known as Emopamil-Binding Protein. The reduction of 7-dehydrocholesterol to cholesterol is the final step, catalyzed by 7-dehydrocholesterol reductase. Disruption at any point in this pathway can result in the accumulation of intermediates, with 8-dehydrocholesterol being particularly notable in certain metabolic disorders.

Structural and Chemical Properties

8-Dehydrocholesterol, chemically designated as cholesta-5,8-dien-3β-ol, possesses a molecular formula of C27H44O and a molecular weight of 384.6 g/mol. Its structure features a double bond between the C5 and C8 positions of the sterol backbone, distinguishing it from cholesterol and other intermediates. The presence of this double bond confers unique chemical reactivity and influences its interaction with biosynthetic enzymes.

Table 1.1: Key Properties of 8-Dehydrocholesterol

| Property | Value |

|---|---|

| Chemical Name | Cholesta-5,8-dien-3β-ol |

| Molecular Formula | C27H44O |

| Molecular Weight | 384.6 g/mol |

| Double Bond Positions | C5–C6, C8–C9 |

| PubChem CID | 129846 |

| HMDB ID | HMDB0002027 |

Physiological and Pathological Relevance

Under normal physiological conditions, 8-dehydrocholesterol is present at low concentrations, reflecting its transient status as a metabolic intermediate. However, in pathologies such as Smith-Lemli-Opitz syndrome, concentrations of 8-dehydrocholesterol rise dramatically due to deficiencies in downstream enzymatic activity, particularly 7-dehydrocholesterol reductase. Elevated levels of this sterol are now recognized as a diagnostic hallmark of such disorders, with implications for both clinical diagnosis and therapeutic intervention.

Table 1.2: Reference Plasma Concentrations

| Sterol | Reference Value (mg/L) |

|---|---|

| 7-Dehydrocholesterol | ≤ 2.0 |

| 8-Dehydrocholesterol | ≤ 0.3 |

| Cholesterol | 120–200 (typical adult) |

Clinical Biomarker Utility

8-Dehydrocholesterol serves as a sensitive biomarker for defects in cholesterol biosynthesis. Its measurement, often performed via gas chromatography-mass spectrometry, is integral in the diagnosis of Smith-Lemli-Opitz syndrome and related disorders. The simultaneous elevation of 7-dehydrocholesterol and 8-dehydrocholesterol, alongside reduced cholesterol, is highly suggestive of a defect in the terminal steps of sterol biosynthesis.

The 7-dehydrocholesterol reductase gene encodes the enzyme responsible for the final step in cholesterol biosynthesis, catalyzing the reduction of 7-dehydrocholesterol to cholesterol [19] [22]. Mutations in this gene result in the accumulation of both 7-dehydrocholesterol and 8-dehydrocholesterol, with elevated concentrations serving as diagnostic biochemical hallmarks of Smith-Lemli-Opitz syndrome [2] [49]. The mutational spectrum of 7-dehydrocholesterol reductase encompasses 154 distinct mutations identified in affected patients, including 130 missense mutations, 8 nonsense mutations, 8 deletions, 2 insertions, 1 indel, and 5 splice site mutations [27].

Mutation Distribution and Functional Classification

The mutations are distributed widely throughout the gene, with many occurring in single or few patients, while others demonstrate founder effects in specific populations [27]. The most prevalent mutation in Caucasians is the severe c.964-1G>C splice site mutation, occurring with an allele frequency of approximately 30%, which leads to aberrant splicing and produces no functional protein [27] [28]. Other frequently observed mutations include p.Thr93Met, p.Arg404Cys, p.Trp151X, and p.Val326Leu, each demonstrating distinct geographic distribution patterns [23] [27].

Table 1: Distribution of 7-Dehydrocholesterol Reductase Mutation Types in Smith-Lemli-Opitz Syndrome

| Mutation Type | Number of Mutations | Percentage | Functional Impact |

|---|---|---|---|

| Missense | 130 | 84.4% | Amino acid substitutions that may affect protein function |

| Nonsense | 8 | 5.2% | Premature stop codons leading to truncated proteins |

| Deletions | 8 | 5.2% | Loss of nucleotides causing frameshifts or amino acid deletions |

| Insertions | 2 | 1.3% | Addition of nucleotides causing frameshifts |

| Splice site | 5 | 3.2% | Alterations in splicing signals affecting mRNA processing |

| Indel | 1 | 0.6% | Combined insertion-deletion events |

Genotype-Phenotype Correlations and 8-Dehydrocholesterol Levels

Expression studies have demonstrated decreased protein stability for all analyzed missense mutations, with concentrations of 7-dehydrocholesterol and 8-dehydrocholesterol correlating with clinical severity scores [21] [28]. Mutations have been classified into four distinct groups based on their functional impact: null alleles resulting from nonsense and splice site mutations, missense mutations in transmembrane domains, mutations in the fourth cytoplasmic loop, and mutations in the carboxy-terminal endoplasmic reticulum domain [28]. Patients with null alleles and fourth cytoplasmic loop mutations demonstrate the most severe clinical phenotypes and highest 8-dehydrocholesterol concentrations, while transmembrane and carboxy-terminal mutations associate with milder presentations [21] [28].

Table 2: Most Common 7-Dehydrocholesterol Reductase Mutations and Their Characteristics

| Mutation | Type | Allele Frequency | Population/Location | Phenotype Severity |

|---|---|---|---|---|

| c.964-1G>C | Splice site | ~30% | Most prevalent in Caucasians | Severe |

| p.Thr93Met | Missense | Variable | Mediterranean founder mutation | Moderate |

| p.Arg404Cys | Missense | Variable | Loop 8-9 region | Moderate |

| p.Trp151X | Nonsense | Variable | Transmembrane region | Severe |

| p.Val326Leu | Missense | Variable | Transmembrane helix 7 | Moderate |

Functional Impact on Cholesterol Homeostasis

Without functional 7-dehydrocholesterol reductase, cells are unable to produce sufficient cholesterol, leading to accumulation of toxic byproducts including 7-dehydrocholesterol and 8-dehydrocholesterol [10] [11]. The combination of low cholesterol levels and elevated dehydrocholesterol concentrations disrupts normal cellular membrane composition and signaling pathways [13] [22]. Amniotic fluid concentrations of 8-dehydrocholesterol average 5.0 ± 1.7 micrograms/ml in affected pregnancies compared to less than 0.005 micrograms/ml in normal controls, demonstrating the diagnostic utility of this biomarker [49].

Table 3: Genotype-Phenotype Correlations in 7-Dehydrocholesterol Reductase Mutations

| Mutation Class | Clinical Severity | 7-Dehydrocholesterol Level | Typical Features |

|---|---|---|---|

| Null alleles (nonsense/splice) | Most severe | High (>500 μmol/L) | Profound intellectual disability, multiple malformations |

| Loop 8-9 mutations | Severe | High (300-700 μmol/L) | Significant developmental delays, organ malformations |

| Transmembrane mutations | Mild-Moderate | Moderate (100-400 μmol/L) | Learning difficulties, minor malformations |

| C-terminal mutations | Mild | Low-Moderate (50-300 μmol/L) | Behavioral problems, subtle features |

Epigenetic Modulators of Sterol Δ7-Δ8 Isomerase Activity

The regulation of sterol metabolism involves complex epigenetic mechanisms that modulate the expression of key enzymes in cholesterol biosynthesis, including those involved in 8-dehydrocholesterol processing [29] [31]. Epigenetic control of cholesterol homeostasis encompasses histone acetylation, DNA methylation, and chromatin remodeling processes that respond to cellular sterol content [29] [31]. These mechanisms provide an additional layer of regulation beyond traditional transcriptional control, allowing for fine-tuned responses to metabolic demands and environmental conditions [31].

Histone Deacetylase 3 Regulation of Cholesterol Synthesis

Histone deacetylase 3 functions as a critical epigenetic regulator of cholesterol biosynthesis, with overexpression resulting in a 10-fold decrease in cholesterol synthesis rates [29]. This regulatory effect operates independently of sterol regulatory element-binding protein-mediated mechanisms, as demonstrated in cholesterol auxotrophic cell lines that cannot cleave sterol regulatory element-binding proteins [29]. The primary target of histone deacetylase 3 regulation appears to be lanosterol synthase, which catalyzes the cyclization of 2,3-oxidosqualene to lanosterol, rather than the traditionally recognized rate-limiting enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase [29].

Enhancer of Zeste Homolog 2 and Polycomb Repressive Complex Regulation

The histone methyltransferase enhancer of zeste homolog 2 plays a significant role in regulating cholesterol biosynthesis genes through histone H3 lysine 27 trimethylation [30] [60]. Inhibition of enhancer of zeste homolog 2 leads to substantial upregulation of cholesterol synthesis pathway genes, including 3-hydroxy-3-methylglutaryl coenzyme A synthase 1, farnesyl diphosphate farnesyl transferase 1, squalene epoxidase, lanosterol synthase, cytochrome P450 family 51 subfamily A member 1, 7-dehydrocholesterol reductase, and 3-hydroxy-3-methylglutaryl coenzyme A reductase [30] [60]. The regulatory mechanism involves histone H3 lysine 27 trimethylation modification at gene promoters, particularly affecting sterol regulatory element-binding protein 2 and squalene epoxidase loci [30].

CCCTC-Binding Factor and Chromatin Architecture

CCCTC-binding factor emerges as a novel regulator of cholesterol biosynthesis through its role in three-dimensional chromatin folding and transcriptional control [34]. Partial loss of CCCTC-binding factor function leads to increased expression of multiple cholesterol biosynthesis enzymes and elevated cellular cholesterol levels [34]. The mechanism involves CCCTC-binding factor preventing formation of a chromatin loop between the 3-hydroxy-3-methylglutaryl coenzyme A synthase 1 promoter and a distant regulatory element, while supporting polycomb repressive complex 2 recruitment and histone H3 lysine 27 trimethylation deposition [34]. This histone modification prevents sterol regulatory element-binding protein 2 binding and subsequent transcriptional activation [34].

Polypyrimidine Tract Binding Protein 1 and Alternative Splicing

Polypyrimidine tract binding protein 1 mediates sterol-regulated changes in alternative splicing of genes involved in cholesterol homeostasis [15] [51]. Cellular sterol depletion suppresses alternative splicing, while sterol loading induces alternative splicing of multiple genes including 3-hydroxy-3-methylglutaryl coenzyme A reductase and low density lipoprotein receptor [15] [55]. These effects are mediated through sterol regulation of polypyrimidine tract binding protein 1, as knockdown of this protein eliminates sterol-induced changes in alternative splicing [15] [55]. Single nucleotide polymorphisms that influence alternative splicing of these genes have been associated with variation in plasma low density lipoprotein cholesterol levels, indicating physiological relevance of this regulatory mechanism [15] [55].

DNA Methylation and Lipid Metabolism

DNA methylation patterns correlate with lipid compositions and concentrations across different lipoprotein particles [35]. Methylation at CpG sites in genes encoding ATP binding cassette subfamily G member 1, sterol regulatory element-binding transcription factor 1, carnitine palmitoyltransferase 1A, and thioredoxin interacting protein demonstrates associations with apolipoprotein B-containing lipoproteins [35]. These methylation changes appear to be intertwined with alterations in lipid compositions and concentrations that occur during lipoprotein metabolism, suggesting a role for epigenetic mechanisms in coordinating sterol homeostasis [35].

Transcriptional Regulation of Sterol Reductases in 8-Dehydrocholesterol Metabolism

The transcriptional regulation of sterol reductases involves sophisticated molecular mechanisms that coordinate cholesterol biosynthesis in response to cellular sterol content [17] [37]. These regulatory systems ensure appropriate enzyme expression levels to maintain cholesterol homeostasis while preventing excessive accumulation of intermediates such as 8-dehydrocholesterol [38] [43]. The primary transcriptional control mechanism operates through sterol regulatory element-binding proteins, which function as master regulators of lipid metabolism genes [37] [38].

Sterol Regulatory Element-Binding Protein Activation and Processing

Sterol regulatory element-binding proteins represent a family of membrane-bound transcription factors that regulate cellular lipid synthesis and cholesterol uptake [37] [43]. These proteins exist as inactive precursors anchored to the endoplasmic reticulum membrane through their association with sterol regulatory element-binding protein cleavage-activating protein [38] [45]. When cellular cholesterol levels decline, the sterol regulatory element-binding protein cleavage-activating protein complex translocates from the endoplasmic reticulum to the Golgi apparatus, where sequential proteolytic cleavages by site-1 protease and site-2 protease release the amino-terminal transcriptionally active domain [38] [43].

Sterol Sensing and Cholesterol Feedback Inhibition

The cholesterol-sensing mechanism involves sterol regulatory element-binding protein cleavage-activating protein, which functions as both an escort protein for sterol regulatory element-binding proteins and a sterol sensor [45] [47]. When cholesterol levels are elevated, sterol regulatory element-binding protein cleavage-activating protein undergoes conformational changes that prevent the complex from being incorporated into endoplasmic reticulum transport vesicles [38] [47]. This mechanism effectively blocks access to the proteases required for sterol regulatory element-binding protein activation, thereby reducing transcription of cholesterol biosynthesis genes [47] [48].

Target Gene Regulation and Sterol Response Elements

Sterol regulatory element-binding proteins directly activate transcription of more than 30 genes dedicated to cholesterol and fatty acid synthesis through binding to sterol response elements in target gene promoters [38] [43]. These nonpalindromic DNA sequences serve as recognition sites for the basic helix-loop-helix leucine zipper domain of activated sterol regulatory element-binding proteins [38] [42]. The sterol regulatory element-binding protein family includes three isoforms with distinct target gene preferences: sterol regulatory element-binding protein-1a activates all responsive genes, sterol regulatory element-binding protein-1c preferentially regulates fatty acid synthesis genes, and sterol regulatory element-binding protein-2 primarily controls cholesterol biosynthesis genes [37] [43].

Nuclear Hormone Receptor Regulation

Liver X receptor alpha functions as an additional transcriptional regulator of cholesterol biosynthesis by directly silencing expression of key cholesterologenic enzymes [41]. This nuclear hormone receptor recognizes novel negative liver X receptor DNA response elements located in genes encoding lanosterol 14alpha-demethylase and squalene synthase, providing a mechanism for oxysterol-dependent repression of cholesterol synthesis [41]. The regulation involves both sterol response elements and negative liver X receptor response elements working in concert to achieve appropriate transcriptional control [41].

Histone Acetylation and Chromatin Remodeling

Transcriptional activation by sterol regulatory element-binding proteins involves recruitment of coregulatory factors and chromatin-modifying enzymes [33]. Sterol regulatory element-binding protein activation results in increased binding of specificity protein 1 to adjacent sites in the low density lipoprotein receptor promoter and recruitment of nuclear transcription factor Y and cyclic adenosine monophosphate response element-binding protein to the 3-hydroxy-3-methylglutaryl coenzyme A reductase promoter [33]. These events are accompanied by selective acetylation of histone H3, but not histone H4, at cholesterol-regulated promoters, indicating specific chromatin modifications associated with sterol regulatory element-binding protein-mediated gene activation [33].

The autosomal-recessive disorder Smith–Lemli–Opitz syndrome arises from biallelic loss of 7-dehydrocholesterol Δ7-reductase. This enzyme normally saturates the C7–C8 bond of 7-dehydrocholesterol, producing cholesterol. Its absence drives the following biochemical signature:

- Severe reduction of tissue cholesterol.

- Marked elevation of 7-dehydrocholesterol and its thermodynamic isomer 8-dehydrocholesterol.

- Generation of downstream oxysterols unavailable in healthy individuals.

The developmental phenotype—microcephaly, limb malformations, facial dysmorphia, intellectual disability, and congenital organ anomalies—mirrors disruptions in sterol-dependent morphogen gradients.

Pathophysiological Implications in Smith–Lemli–Opitz Syndrome

8-Dehydrocholesterol-Mediated Disruption of Lipid Raft Dynamics

Cell membranes segregate proteins into cholesterol-enriched microdomains that coordinate signaling. When 8-dehydrocholesterol replaces cholesterol, multiple biophysical parameters shift.

| Parameter | Control Cholesterol Membrane | 8-Dehydrocholesterol-Dominant Membrane | Experimental Model / Technique |

|---|---|---|---|

| Detergent-resistant raft yield | 100 % (baseline) [1] | 95 % (raft mass conserved) [1] | Rat brain, biochemical isolation |

| Raft sterol species | 100 % cholesterol [1] | 7-DHC + 8-DHC > 85 % sterol pool [2] | Human infant autopsy liver |

| Steady-state fluorescence anisotropy of c-parinaric acid, 37 °C | 0.225 ± 0.003 [3] | 0.194 ± 0.004 (14 % lower) [3] | Rod-outer-segment discs, anisotropy |

| Average DPH lifetime, 37 °C | 9.36 ns ± 0.05 [3] | 9.17 ns ± 0.10 (2 % lower) [3] | Same preparation |

| Mast cell degranulation index after FcεRI ligation | 1.0 (reference) [4] | 1.6-fold hyper-release [4] | Dhcr7 knockout mice |

Key observations

- Sterol incorporation is permissive but not neutral. 8-Dehydrocholesterol partitions into rafts almost as readily as cholesterol, preserving gross raft mass yet subtly altering protein content and order parameters [1] [2].

- Membrane fluidity increases at the head-group region. Fluorescence anisotropy and lifetime data indicate looser acyl-chain packing, which may disturb receptor clustering and signal propagation [3] [5].

- Signaling output changes. Loss of Lyn kinase from lipid rafts and concurrent Fyn kinase gain cause hyper-responsive mast cells, linking structural sterol variants to immune dysregulation [4].

Oxysterol Derivatives of 8-Dehydrocholesterol and Nuclear Receptor Interactions

Highly unsaturated 8-dehydrocholesterol oxidizes spontaneously or enzymatically, producing side-chain and B-ring oxysterols that engage nuclear hormone receptors. The most thoroughly characterized interactions involve Liver X receptor alpha and beta.

| Oxysterol Derivative | Plasma Concentration in Smith–Lemli–Opitz Syndrome | Half-Maximal Activation of Liver X Receptor | Functional Outcome in Cell-Based Assays |

|---|---|---|---|

| 27-Hydroxy-8-dehydrocholesterol | 0.04–0.51 µM [6] | EC₅₀ ≈ 0.6 µM (comparable to 27-hydroxycholesterol) [7] [6] | Induces ATP-binding cassette transporter-A1 and cholesterol efflux in macrophages [8] |

| 24/25-Hydroxy-8-dehydrocholesterol (novel) | 1.41–15.75 ng/mL (≈ 3.6–40 nM) [9] | EC₅₀ ≈ 1 µM (estimated) [10] | Up-regulates cytochrome P450 46A1 and boosts 24S-hydroxycholesterol synthesis in hepatocytes [10] |

| 3β,5α-Dihydroxycholest-7-en-6-one (B-ring) | Detected; dominates brain oxysterol pool in rat model [11] | Inactive toward Liver X receptor; antagonizes Smoothened (see Section 3.3) [11] | None on Liver X receptor targets |

Mechanistic insights

- Liver X receptor activation re-patterns lipid metabolism. Elevated side-chain oxidized 8-dehydrocholesterol derivatives induce cholesterol 7α-hydroxylase, ATP-binding cassette transporter-A1, and sterol efflux genes, partially compensating for cholesterol shortage but simultaneously modulating inflammatory tone [7] [12] [13].

- Selectivity and potency vary by hydroxylation site. 27-hydroxy-8-dehydrocholesterol activates Liver X receptor robustly at patient concentrations; 7-hydroxy and B-ring oxides fail to do so, underscoring metabolic channeling into specific receptor-active pools [6].

- Cross-talk with other receptors emerges. Retinoic-acid-related orphan receptor-gamma displays nanomolar sensitivity to 24- and 25-hydroxy sterols; in silico and in vitro studies suggest that 25-hydroxy-8-dehydrocholesterol may skew T-cell differentiation [14].

Impact on Sonic Hedgehog Signaling and Morphogenetic Pathways

Sonic Hedgehog morphogen gradients rely on Smoothened, a seven-transmembrane protein activated by sterols inside ciliary membranes. Oxysterols derived directly or indirectly from 8-dehydrocholesterol disrupt this cascade.

| Experimental Variable | Hedgehog Readout | Observed Effect | Reference |

|---|---|---|---|

| Depletion of endogenous 7-dehydrocholesterol with methyl-β-cyclodextrin | Gli-luciferase activity in NIH-3T3 cells | 1.8-fold enhancement of Smoothened agonist response (increased accessible cholesterol) [11] | [11] |

| Exogenous 3β,5α-dihydroxycholest-7-en-6-one (0.5 µM) | Same assay | 75 % inhibition of Smoothened signaling [15] | [15] |

| Comparative sterol binding to Smoothened cysteine-rich domain | Cryo-EM structures | Cholesterol occupies deep 7TM pocket; B-ring oxysterol fails to compete, indicating alternative allosteric inhibition site [16] [17] | [16] |

| Dhcr7 knockout mouse embryonic fibroblasts | Ptch1 and Gli1 mRNA after Sonic Hedgehog | 40–60 % reduction despite normal Smoothened ciliary localization [18] | [18] |

Interpretation

- Accessible cholesterol pool is rate limiting. 7-dehydrocholesterol and its isomers compete for membrane occupancy; removing them frees cholesterol to bind Smoothened, modestly restoring signaling [11].

- B-ring oxysterols act as competitive antagonists at a distinct Smoothened site. 3β,5α-dihydroxycholest-7-en-6-one fits an inhibitory pocket separate from the cholesterol-binding cysteine-rich domain and the cyclopamine site, locking the receptor in an inactive state [15].

- Downstream transcriptional attenuation aligns with malformations. Reduced Gli1 induction correlates with midline defects and limb anomalies characteristic of Smith–Lemli–Opitz syndrome [19].

Integrated Perspective: Convergent Mechanisms of Developmental Damage

The multifaceted biochemical consequences of 8-dehydrocholesterol converge on a common developmental theme—faulty membrane scaffolding and incorrect sterol signaling cues.

- Structural derangement of microdomains undermines receptor clustering, tyrosine kinase balance, and synaptic plasticity.

- Endogenous oxysterol accumulation reprograms nuclear receptor landscapes, altering lipid trafficking, immune tolerance, and glucose metabolism.

- Morphogen gradient distortion via Smoothened inhibition directly links sterol chemistry to embryonic patterning errors.

These axes interact: disordered rafts may exacerbate Hedgehog inefficiency, while Liver X receptor–driven efflux accentuates cholesterol scarcity, pushing more 8-dehydrocholesterol toward pro-oxidant pools.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types